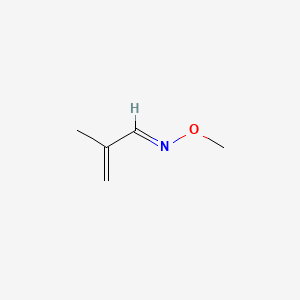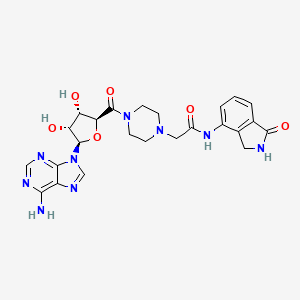![molecular formula C23H28FNO3 B1240736 3-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-3-oxopropanenitrile](/img/structure/B1240736.png)
3-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-3-oxopropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
RU24858 ist ein synthetischer Glucocorticoid-Rezeptor-Agonist. Es ist bekannt für seine Fähigkeit, an den Glucocorticoid-Rezeptor zu binden und die Genexpression durch Transaktivierung und Transrepression zu modulieren. RU24858 wurde auf seine potenziellen entzündungshemmenden und immunsuppressiven Eigenschaften untersucht, was es zu einem interessanten Wirkstoff bei der Behandlung chronisch-entzündlicher Erkrankungen wie Asthma und allergischer Rhinitis macht .
Vorbereitungsmethoden
Die Synthese von RU24858 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Vorstufen. Die Syntheseroute umfasst typischerweise die Bildung von Schlüsselzwischenprodukten durch eine Reihe von chemischen Reaktionen wie Veresterung, Reduktion und CyclisierungIndustrielle Produktionsmethoden für RU24858 sind nicht allgemein dokumentiert, aber sie beinhalten wahrscheinlich die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren .
Analyse Chemischer Reaktionen
RU24858 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: RU24858 kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in RU24858 modifizieren, was möglicherweise seine biologische Aktivität verändert.
Substitution: RU24858 kann Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen durch andere ersetzt werden, was zur Bildung neuer Derivate führt.
Häufig verwendete Reagenzien und Bedingungen in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab .
Wissenschaftliche Forschungsanwendungen
RU24858 wurde ausgiebig auf seine Anwendungen in der wissenschaftlichen Forschung untersucht, darunter:
Chemie: RU24858 wird als Modellverbindung verwendet, um die Struktur-Aktivitäts-Beziehung von Glucocorticoid-Rezeptor-Agonisten zu untersuchen.
Biologie: RU24858 wird verwendet, um die molekularen Mechanismen der Glucocorticoid-Rezeptor-vermittelten Genexpression und ihre Auswirkungen auf zelluläre Prozesse zu untersuchen.
Medizin: RU24858 wird auf seine potenziellen therapeutischen Anwendungen bei der Behandlung chronisch-entzündlicher Erkrankungen wie Asthma und allergischer Rhinitis untersucht.
Industrie: RU24858 könnte Anwendungen bei der Entwicklung neuer entzündungshemmender und immunsuppressiver Medikamente haben
Wirkmechanismus
RU24858 übt seine Wirkungen aus, indem es an den Glucocorticoid-Rezeptor bindet, eine Art von Kernrezeptor. Nach der Bindung transloziert der Rezeptor-Ligand-Komplex in den Zellkern, wo er entweder die Transkription von Zielgenen aktivieren oder unterdrücken kann. Dieser duale Mechanismus beinhaltet:
Transaktivierung: Der Rezeptor-Ligand-Komplex bindet an Glucocorticoid-Response-Elemente in den Promotorregionen von Zielgenen, was zu einer erhöhten Genexpression führt.
Transrepression: Der Rezeptor-Ligand-Komplex interagiert mit anderen Transkriptionsfaktoren, wie dem Kernfaktor Kappa B, um deren Aktivität zu unterdrücken und die Expression von pro-inflammatorischen Genen zu reduzieren
Wirkmechanismus
RU24858 exerts its effects by binding to the glucocorticoid receptor, a type of nuclear receptor. Upon binding, the receptor-ligand complex translocates to the nucleus, where it can either activate or repress the transcription of target genes. This dual mechanism involves:
Transactivation: The receptor-ligand complex binds to glucocorticoid response elements in the promoter regions of target genes, leading to increased gene expression.
Transrepression: The receptor-ligand complex interacts with other transcription factors, such as nuclear factor kappa B, to suppress their activity and reduce the expression of pro-inflammatory genes
Vergleich Mit ähnlichen Verbindungen
RU24858 wird mit anderen Glucocorticoid-Rezeptor-Agonisten wie Dexamethason und Mometason verglichen. Während all diese Verbindungen die Fähigkeit teilen, die Genexpression über den Glucocorticoid-Rezeptor zu modulieren, ist RU24858 einzigartig in seinen dissoziierten Eigenschaften. Im Gegensatz zu Dexamethason und Mometason soll RU24858 eine stärkere Transrepressionsaktivität mit minimaler Transaktivierung aufweisen, was es möglicherweise nützlich macht, Entzündungen mit weniger Nebenwirkungen zu reduzieren .
Ähnliche Verbindungen umfassen:
Dexamethason: Ein potenter Glucocorticoid-Rezeptor-Agonist mit starken Transaktivierungs- und Transrepressionsaktivitäten.
Mometason: Ein weiterer Glucocorticoid-Rezeptor-Agonist mit ähnlichen Eigenschaften wie Dexamethason, aber mit einem anderen pharmakokinetischen Profil.
Prednisolon: Ein weit verbreiteter Glucocorticoid-Rezeptor-Agonist mit sowohl Transaktivierungs- als auch Transrepressionsaktivitäten
Eigenschaften
Molekularformel |
C23H28FNO3 |
|---|---|
Molekulargewicht |
385.5 g/mol |
IUPAC-Name |
3-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C23H28FNO3/c1-13-10-17-16-5-4-14-11-15(26)6-8-22(14,3)23(16,24)19(28)12-21(17,2)20(13)18(27)7-9-25/h6,8,11,13,16-17,19-20,28H,4-5,7,10,12H2,1-3H3/t13-,16+,17+,19+,20-,21+,22+,23+/m1/s1 |
InChI-Schlüssel |
LQHIJOQODVGHSE-UCMWIJGCSA-N |
Isomerische SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)CC#N)C)O)F)C |
Kanonische SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)CC#N)C)O)F)C |
Synonyme |
RU 24858 RU-24858 RU24858 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2,5-dichlorophenyl)sulfonyl-N-methyl-N-[(2-methylphenyl)methyl]ethanamine](/img/structure/B1240655.png)






![1-methyl-3-[(E)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]thiourea](/img/structure/B1240666.png)


![2-Carboxy-1-methyl-7-trifluoromethylimidazo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B1240671.png)

![Furo[2,3-b]furan-3-ol, hexahydro-](/img/structure/B1240676.png)
